2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of dihydropyridazinones This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a dihydropyridazinone core
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 2,5-dimethoxybenzaldehyde in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final dihydropyridazinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: Cyclization reactions can be employed to modify the dihydropyridazinone core, leading to the formation of various cyclic derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structural features make it suitable for use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors could influence cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features. Similar compounds include:
2-[(2-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one: This compound differs in the position of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
2-[(2-bromophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one: The presence of a bromine atom instead of chlorine can alter the compound’s properties, such as its reactivity in substitution reactions.
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-4-one: The position of the carbonyl group in the dihydropyridazinone ring can affect the compound’s stability and reactivity.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-14-7-9-18(25-2)15(11-14)17-8-10-19(23)22(21-17)12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTNXFGJSBOHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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